molecular formula C15H22N2O3S B5726744 N~1~-cyclopentyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-cyclopentyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5726744
M. Wt: 310.4 g/mol
InChI Key: AJVFKCJKNSNGAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-cyclopentyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the level of GABA in the brain, which can have a variety of effects on neuronal activity and behavior.

Mechanism of Action

The mechanism of action of N~1~-cyclopentyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves the inhibition of GABA transaminase, which leads to an increase in the level of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity and behavior. By increasing the level of GABA, N~1~-cyclopentyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can have a variety of effects on neuronal activity, including reducing excitability and increasing inhibition.
Biochemical and Physiological Effects
The biochemical and physiological effects of N~1~-cyclopentyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide are largely related to its ability to increase the level of GABA in the brain. GABA is involved in a wide range of physiological processes, including the regulation of neuronal excitability, sleep, anxiety, and addiction. By increasing the level of GABA, N~1~-cyclopentyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can have a variety of effects on these processes, including reducing seizure activity, reducing anxiety-like behavior, and reducing drug-seeking behavior.

Advantages and Limitations for Lab Experiments

One advantage of using N~1~-cyclopentyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its high selectivity for GABA transaminase. This allows researchers to study the specific effects of inhibiting this enzyme without affecting other pathways or processes. Another advantage is its high potency, which allows for the use of lower doses and reduces the risk of off-target effects. One limitation of using N~1~-cyclopentyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is its relatively short half-life, which requires frequent dosing in animal models.

Future Directions

There are several future directions for research on N~1~-cyclopentyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential as a treatment for epilepsy, anxiety, and addiction in humans. Clinical trials are currently underway to evaluate the safety and efficacy of N~1~-cyclopentyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in these indications. Another area of interest is the development of more potent and selective GABA transaminase inhibitors, which could have even greater therapeutic potential. Finally, further research is needed to fully understand the biochemical and physiological effects of N~1~-cyclopentyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide and its potential as a tool for studying GABAergic neurotransmission.

Synthesis Methods

N~1~-cyclopentyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized using a multi-step process starting with cyclopentylamine and 2-methylphenylacetic acid. The first step is the formation of an amide bond between these two compounds, followed by the addition of a methylsulfonyl group to the amide nitrogen. The final step involves the resolution of the racemic mixture to obtain the desired enantiomer. This synthesis method has been optimized to produce high yields of the desired product with high enantiomeric purity.

Scientific Research Applications

N~1~-cyclopentyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied extensively in preclinical models of epilepsy, anxiety, and addiction. In animal models of epilepsy, N~1~-cyclopentyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce seizure activity and increase the threshold for seizure induction. In models of anxiety, N~1~-cyclopentyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce anxiety-like behavior and increase exploratory behavior. In models of addiction, N~1~-cyclopentyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce drug-seeking behavior and relapse.

properties

IUPAC Name

N-cyclopentyl-2-(2-methyl-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-12-7-3-6-10-14(12)17(21(2,19)20)11-15(18)16-13-8-4-5-9-13/h3,6-7,10,13H,4-5,8-9,11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVFKCJKNSNGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)NC2CCCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

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